molecular formula C24H22N2O4 B1390820 Fmoc-4-amino-D-phenylalanine CAS No. 324017-21-2

Fmoc-4-amino-D-phenylalanine

Cat. No. B1390820
M. Wt: 402.4 g/mol
InChI Key: VALNSJHHRPSUDO-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-4-amino-D-phenylalanine is a compound with the empirical formula C29H30N2O6 and a molecular weight of 502.56 . It is a solid substance with functional groups Boc and Fmoc . It is used for research and development purposes .


Molecular Structure Analysis

The SMILES string for Fmoc-4-amino-D-phenylalanine is CC(C)(C)OC(=O)Nc1ccc(CC@@HOCC2c3ccccc3-c4ccccc24)C(O)=O)cc1 . This represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Fmoc-4-amino-D-phenylalanine is a white to off-white powder with a melting point between 150 - 180 °C . The optical rotation is [a]D20 = 11 to 27 ° (Lit.) .

Scientific Research Applications

Antibiofilm Activity

  • Scientific Field : Microbiology
  • Application Summary : Fmoc-phenylalanine has been found to have antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms .
  • Methods of Application : The study evaluated the anti-biofilm activity of Fmoc-phenylalanine against clinically relevant bacteria. It was found that Fmoc-phenylalanine not only inhibits the biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates the already formed biofilms over the surface .
  • Results : The study demonstrated the potential application of Fmoc-phenylalanine and other Fmoc-amino acids molecules individually as well as in combination as anti-biofilm coating material for treating biofilm associated infections .

Antimicrobial Activity

  • Scientific Field : Biochemistry
  • Application Summary : L-lysine-based self-assembled dipeptide hydrogels, which include Fmoc-phenylalanine, have been studied for their antibacterial properties .
  • Methods of Application : The study focused on comprehending the characteristics of fibrillar networks of L-lysine-based self-assembled dipeptide hydrogels. L-lysine was complemented with hydrophobic aromatic moieties coming from L-phenylalanine and benzyloxyxarbonyl N-capping .
  • Results : The hydrogels were found to be compatible with HEK 293 cells and presented a remarkable antibacterial activity against both Gram positive (S. aureus) and Gram negative (E. coli) bacteria .

Tissue Engineering

  • Scientific Field : Biomedical Engineering
  • Application Summary : Fmoc-phenylalanine hydrogels have been suggested as a promising, tunable, and versatile scaffold for tissue engineering .
  • Methods of Application : The study focused on the mechanical rigidity of Fmoc-phenylalanine hydrogels compared with others physically cross-linked ones .
  • Results : The direct correlation between rheological properties and peptide concentration, and its capability to support Chinese Hamster Ovarian (CHO) cell adhesion led authors to suggest Fmoc-phenylalanine as a promising scaffold for tissue engineering .

Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Fmoc-4-amino-D-phenylalanine is used as an important raw material and intermediate in organic synthesis .
  • Results : The use of Fmoc-4-amino-D-phenylalanine in organic synthesis can lead to the production of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs .

Pharmaceuticals

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Fmoc-4-amino-D-phenylalanine is used as a raw material and intermediate in the production of pharmaceuticals .
  • Results : The use of Fmoc-4-amino-D-phenylalanine in pharmaceutical production can lead to the creation of a wide range of drugs, including those used to treat various diseases and conditions .

Agrochemicals

  • Scientific Field : Agrochemistry
  • Application Summary : Fmoc-4-amino-D-phenylalanine is used as a raw material and intermediate in the production of agrochemicals .
  • Results : The use of Fmoc-4-amino-D-phenylalanine in agrochemical production can lead to the creation of a wide range of agrochemicals, including those used to protect crops and improve agricultural productivity .

Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : Fmoc-4-amino-D-phenylalanine is used as an important raw material and intermediate in organic synthesis .
  • Results : The use of Fmoc-4-amino-D-phenylalanine in organic synthesis can lead to the production of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyestuffs .

Pharmaceuticals

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : Fmoc-4-amino-D-phenylalanine is used as a raw material and intermediate in the production of pharmaceuticals .
  • Results : The use of Fmoc-4-amino-D-phenylalanine in pharmaceutical production can lead to the creation of a wide range of drugs, including those used to treat various diseases and conditions .

Agrochemicals

  • Scientific Field : Agrochemistry
  • Application Summary : Fmoc-4-amino-D-phenylalanine is used as a raw material and intermediate in the production of agrochemicals .
  • Results : The use of Fmoc-4-amino-D-phenylalanine in agrochemical production can lead to the creation of a wide range of agrochemicals, including those used to protect crops and improve agricultural productivity .

Safety And Hazards

When handling Fmoc-4-amino-D-phenylalanine, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Fmoc-phenylalanine has been discovered to have antimicrobial properties . This opens up potential future directions in the development of antimicrobial agents. Additionally, the self-assembly features of Fmoc-amino acids show potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .

properties

IUPAC Name

(2R)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALNSJHHRPSUDO-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654387
Record name 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-amino-D-phenylalanine

CAS RN

324017-21-2
Record name 4-Amino-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-4-Amino-D-phenylalanine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3FNL8HJU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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